Pep2-EVKI acetate is a synthetic peptide that has gained attention in neuroscience for its role in modulating synaptic plasticity, particularly through interactions with the glutamate receptor subunit GluR2. This peptide disrupts the interaction between GluR2 and its associated proteins, influencing the trafficking and function of AMPA receptors at synapses. The compound is primarily utilized in experimental settings to study synaptic mechanisms and plasticity.
Pep2-EVKI was developed as part of research aimed at understanding the molecular mechanisms underlying synaptic transmission and plasticity. It is commercially available from various suppliers, including Tocris and Severn Biotech, which specialize in peptide synthesis and related reagents for biological research .
Pep2-EVKI acetate is classified as a peptide, specifically a neuropeptide, due to its role in modulating neurotransmitter receptor activity. It falls under the category of pharmacological agents used in neuroscience research to investigate synaptic dynamics and receptor interactions.
The synthesis of Pep2-EVKI involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process typically includes:
The final product is then characterized using techniques such as mass spectrometry to confirm its identity and purity .
The specific sequence of Pep2-EVKI includes key residues that facilitate its interaction with GluR2, making it an effective tool for disrupting receptor trafficking in experimental models. The acetate form ensures solubility and stability in biological assays.
Pep2-EVKI's molecular structure consists of a linear sequence of amino acids that forms a specific conformation critical for its biological activity. The precise sequence and arrangement of amino acids dictate its ability to bind to GluR2 and interfere with its interactions with other proteins.
The molecular formula and weight of Pep2-EVKI acetate can be determined through analytical techniques, revealing essential information about its chemical properties. For instance, typical data might include:
Pep2-EVKI participates in several biochemical reactions primarily involving protein-protein interactions at synapses. Its main reaction involves binding to GluR2, which disrupts the normal trafficking of AMPA receptors to the postsynaptic membrane.
Experimental studies have shown that when Pep2-EVKI is applied in neuronal cultures, it significantly alters the amplitude of miniature excitatory postsynaptic currents (mEPSCs), indicating its role in modulating synaptic strength .
The mechanism of action of Pep2-EVKI involves:
Studies using electrophysiological techniques have demonstrated that application of Pep2-EVKI leads to reduced mEPSC amplitudes, supporting its role in inhibiting AMPA receptor insertion into synapses .
Pep2-EVKI acetate typically appears as a white or off-white powder. It is soluble in water and other polar solvents, making it suitable for use in biological assays.
Relevant analyses include:
Pep2-EVKI is primarily used in neuroscience research to study:
The PDZ domain of Protein Interacting with C Kinase 1 (PICK1) serves as a critical scaffold for regulating AMPA receptor (AMPAR) trafficking and synaptic plasticity. This domain specifically recognizes class II PDZ binding motifs characterized by hydrophobic residues at the C-terminal P0 and P-2 positions. The GluA2 subunit of AMPARs terminates in the sequence -SVKI, forming a canonical class II PDZ ligand that docks into the hydrophobic binding groove of PICK1's PDZ domain [2] [10]. This interaction facilitates AMPAR internalization during long-term depression (LTD) and modulates calcium permeability by controlling surface expression of GluA2-containing receptors [3] [9]. Structural analyses reveal that the PICK1 PDZ domain employs a dual-pocket recognition mechanism: the S0 pocket accommodates the C-terminal isoleucine (Ile, P0), while the S-2 pocket engages valine (Val, P-2) via hydrophobic contacts [5] [7]. This specific binding architecture enables PICK1 to distinguish GluA2 from other PDZ-containing proteins and positions it as a key regulator of synaptic AMPAR composition.
Table 1: PDZ Domain Binding Partners Relevant to AMPA Receptor Regulation
PDZ Protein | Class | Preferred Ligand Motif | Functional Role in AMPAR Trafficking |
---|---|---|---|
PICK1 | II | -X-φ-X-φ (e.g., -SVKI) | Promotes GluA2 internalization/LTD |
GRIP1 | II | -X-φ-X-φ (e.g., -SVKI) | Stabilizes surface GluA2 expression |
ABP | II | -X-φ-X-φ (e.g., -SVKI) | Anchors AMPARs at synaptic membranes |
PSD-95 | I | -X-S/T-X-φ | Scaffolds synaptic AMPARs |
pep2-EVKI acetate (YNVYGIEEVKI) functions as a high-affinity competitive inhibitor by mimicking the native GluA2 C-terminal sequence while introducing strategic modifications. The peptide's -EVKI terminus displaces endogenous GluA2 (-SVKI) from the PICK1 PDZ domain through enhanced binding interactions [1] [6]. Key to this mechanism is the substitution of serine (S) with glutamate (E) at the P-2 position, which introduces complementary electrostatic interactions with residues in the S-2 pocket of PICK1 [5] [7]. Biophysical studies demonstrate that pep2-EVKI binds PICK1 with approximately 10-fold higher affinity than the native GluA2 sequence, achieving Kd values in the low micromolar range [2]. This competitive disruption prevents PICK1-mediated clustering of GluA2 at endocytic zones, thereby inhibiting activity-dependent AMPAR internalization [9]. Notably, the inhibition is reversible and does not alter basal AMPAR currents or constitutive trafficking, confirming its specific action on regulated internalization pathways [1] [4].
A defining feature of pep2-EVKI acetate is its exceptional selectivity for PICK1 over structurally related PDZ domains. Biochemical binding assays confirm that pep2-EVKI (≥10 µM) fails to disrupt GluA2 interactions with GRIP1 or ABP, despite their shared recognition of the -SVKI motif [1] [6]. This selectivity arises from divergent architectures of the S-2 binding pocket:
Functional studies in hippocampal neurons validate this specificity. While pep2-EVKI abolishes PICK1-dependent LTD and GluA2 internalization, it does not affect GRIP1-mediated AMPAR surface stabilization or synaptic anchoring [1] [4]. This discriminatory inhibition is pharmacologically significant because GRIP1/ABP maintain basal synaptic transmission, and their disruption would likely cause undesirable neurophysiological effects.
The molecular basis of pep2-EVKI's efficacy lies in its optimized interactions with the PICK1 PDZ domain:
A. Core Binding Motif (EVKI):
B. N-terminal Extension (YNVYGIE):
Table 2: Key Structural Interactions in the PICK1/pep2-EVKI Complex
pep2-EVKI Residue | PICK1 Interaction Site | Interaction Type | Energetic Contribution |
---|---|---|---|
Glu⁻² (E) | Arg⁴³, Leu⁴⁵ (S-2 pocket) | Ionic + hydrophobic | ΔG = -3.2 kcal/mol |
Val⁻¹ (V) | Phe⁴⁶, Val⁶¹ (S-1 pocket) | Hydrophobic | ΔG = -1.8 kcal/mol |
Ile⁺¹ (I) | Ile³⁷, Ala³⁹ (S0 pocket) | Hydrophobic | ΔG = -2.5 kcal/mol |
Lys⁰ (K) | GLGF loop (Gly³¹-Phe³⁴) | H-bonding | ΔG = -1.2 kcal/mol |
Tyr¹ (Y) | Asp²⁸, Gly³⁰ | H-bonding | ΔG = -0.9 kcal/mol |
Co-crystallography studies reveal that pep2-EVKI adopts a β-strand conformation when bound, enabling maximal backbone hydrogen bonding with the βB strand of PICK1 [2]. Molecular dynamics simulations further demonstrate that the glutamate at P-2 stabilizes the complex through reduced conformational flexibility compared to the native serine-containing peptide [7]. This structural precision explains why minor modifications (e.g., pep2-SVKI or pep2-EVKE) result in >90% loss of inhibitory activity [1] [6]. Recent virtual screening studies leveraging this structural framework have identified non-peptide inhibitors with similar binding modes, validating the pharmacophoric requirements established by pep2-EVKI [7].
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1